Tributyl(phenylethynyl)tin
Overview
Description
Tributyltin compounds are a class of organotin compounds that have been extensively studied due to their interesting chemical properties and potential applications. The tributyltin esters, such as those derived from para-substituted phenyl-ethanoic acids, are model compounds that can provide insights into the behavior of stannylated polystyrenic derivatives . These compounds exhibit unique supramolecular arrangements and coordination chemistry, as evidenced by their solid-state structures and thermal properties .
Synthesis Analysis
The synthesis of tributyltin derivatives often involves the preparation of esters from acids. For instance, tributyltin esters of 4-(ethyl)-phenyl-ethanoic acid and 4-(isopropyl)-phenyl-ethanoic acid have been prepared and characterized using NMR and FT-IR spectroscopy . Additionally, the synthesis of phenylethynyl-substituted tris(2-pyridylmethyl)amines, which are related to tributyltin compounds in terms of the phenylethynyl group, involves Sonogashira couplings and substitution reactions . These methods highlight the versatility of synthetic approaches in organotin chemistry.
Molecular Structure Analysis
The molecular structure of tributyltin compounds is characterized by the coordination number and geometry around the tin atom. X-ray diffraction studies have confirmed the pentacoordination at tin in tributyltin esters, with a trigonal bipyramidal geometry . Similarly, the crystal structure of tributyltin N-phthaloylleucinate shows a linear chain formation with five-coordinate tin atoms in a trans-C3SnO2 trigonal bipyramidal geometry . These structures are indicative of the complex coordination environments that tin atoms can adopt in organotin compounds.
Chemical Reactions Analysis
Tributyltin compounds can participate in various chemical reactions due to their reactive tin centers. For example, optically active diallylbis(2-phenylbutyl)tin has been used in enantioselective reactions with aldehydes to produce homoallyl alcohols . This showcases the utility of organotin reagents in asymmetric synthesis, which is a significant area of research in organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tributyltin compounds are closely related to their molecular structure. The solid-state FT-IR spectra of tributyltin esters reveal that carboxylated moieties can bridge R3Sn groups, expanding the coordination number of the metal atom . This bridging structure is, however, disrupted in solution, indicating a dynamic behavior of these compounds between solid and solution states. The thermal properties of these compounds also vary, reflecting the different spatial arrangements of the alkylated aryl groups . These properties are crucial for understanding the stability and reactivity of tributyltin compounds in different environments.
Scientific Research Applications
Environmental Monitoring and Human Health Assessment
Tributyl(phenylethynyl)tin compounds are often evaluated for their presence in environmental samples and human bodily fluids to assess exposure and potential health impacts. Gadogbe et al. (2019) investigated the levels of tin and organotin compounds in human urine samples from Iowa, United States, using inductively coupled plasma mass spectrometry (ICP-MS) and gas chromatography with pulsed flame photometric detection (GC-PFPD). Their research highlighted the ubiquitous exposure of the general US population to tin and associated health outcomes such as diabetes. They found that storing urine samples in certain containers affected the recoveries of organotin compounds, particularly tributyltin, indicating the importance of proper sample storage in environmental and human health studies (Gadogbe et al., 2019).
Industrial Safety and Occupational Health
Tributyl(phenylethynyl)tin and related compounds have been studied in the context of occupational health, particularly among workers exposed to these compounds in industrial settings. Gilbert et al. (1990) examined the health of wood-treating workers exposed to chemical preservatives including tributyl tin oxide (TBTO) in Hawaii. Their study involved detailed medical histories, laboratory tests, and physical examinations, comparing the health outcomes of workers exposed to tributyl tin compounds with those of matched controls. The research found no significant health variations between the exposed and non-exposed groups, contributing valuable data to the understanding of the safety of tributyl tin compounds in occupational settings (Gilbert et al., 1990).
Contributions to Material Science
Research on tributyl(phenylethynyl)tin compounds extends into material science, particularly in the development and analysis of coatings and materials used in medical devices and implants. Łapaj and Rozwalka (2020) conducted a retrieval analysis of titanium nitride (TiN) coated knee replacements to assess in vivo wear and degradation of the coating. Their study provides insights into the performance and longevity of such coatings, which are critical for the durability and safety of medical implants (Łapaj & Rozwalka, 2020).
Medical Diagnostics and Treatment
In the medical field, compounds related to tributyl(phenylethynyl)tin are explored for their diagnostic and therapeutic potentials. Hove et al. (2015) studied the clinical benefits of titanium nitride coating in cementless mobile-bearing total knee arthroplasty. Their research, conducted as a double-blind randomized controlled clinical trial, investigated the postoperative clinical outcomes of total knee arthroplasty with and without titanium nitride coating, contributing to the understanding of the effectiveness and potential benefits of such coatings in orthopedic surgeries (Hove et al., 2015).
Safety And Hazards
Tributyl(phenylethynyl)tin is classified as toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
tributyl(2-phenylethynyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMPTRMDPJYTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348129 | |
Record name | Tributyl(phenylethynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(phenylethynyl)tin | |
CAS RN |
3757-88-8 | |
Record name | Tributyl(phenylethynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(2-phenylethynyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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